2-Amino-6-fluoro-3-methoxybenzenethiol
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Description
“2-Amino-6-fluoro-3-methoxybenzenethiol” is a chemical compound with the molecular formula C7H8FNOS . It is related to “2-amino-6-fluoro-3-methoxybenzoic acid”, which has a similar structure but contains a carboxylic acid group instead of a thiol group .
Molecular Structure Analysis
The molecular weight of “this compound” is 173.21 g/mol . The InChI code for the related compound “2-Amino-6-fluoro-3-methoxybenzoic acid” is 1S/C8H8FNO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,10H2,1H3,(H,11,12).Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature. More detailed physical and chemical properties are not available in the search results.Safety and Hazards
The related compound “2-amino-6-fluoro-3-methoxybenzoic acid” has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H303, H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is reasonable to assume that “2-Amino-6-fluoro-3-methoxybenzenethiol” may have similar hazards, but specific safety data for this compound is not available in the search results.
Properties
IUPAC Name |
2-amino-6-fluoro-3-methoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNOS/c1-10-5-3-2-4(8)7(11)6(5)9/h2-3,11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADATWGUAPZGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282545 |
Source
|
Record name | 2-Amino-6-fluoro-3-methoxybenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-47-2 |
Source
|
Record name | 2-Amino-6-fluoro-3-methoxybenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-fluoro-3-methoxybenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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